molecular formula C7H14N2S B2836189 2-(Piperidin-1-yl)ethanethioamide CAS No. 98428-85-4

2-(Piperidin-1-yl)ethanethioamide

Cat. No.: B2836189
CAS No.: 98428-85-4
M. Wt: 158.26
InChI Key: UIZPJCVGVCURNY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethanethioamide is an organic compound with the molecular formula C7H14N2S. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to an ethanethioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethanethioamide typically involves the reaction of piperidine with ethanethioamide under controlled conditions. One common method is to react piperidine with 2-chloroethylamine hydrochloride to form 2-(Piperidin-1-yl)ethanamine, which is then treated with thiourea to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethanethioamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethanethioamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and thioamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)ethanethioamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(Pyrrolidin-1-yl)ethanethioamide: Contains a pyrrolidine ring instead of a piperidine ring.

    2-(Piperidin-1-yl)ethanamine: Lacks the thioamide group

Uniqueness

2-(Piperidin-1-yl)ethanethioamide is unique due to the presence of both a piperidine ring and a thioamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-piperidin-1-ylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZPJCVGVCURNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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